Cas no 2298-36-4 (2-(4-aminophenoxy)acetic acid)

2-(4-aminophenoxy)acetic acid 化学的及び物理的性質
名前と識別子
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- 2-(4-Aminophenoxy)acetic acid
- (4-Aminophenoxy)acetic acid
- 2-(4-AMINOPHENOXY)ACETIC ACID HYDRATE
- AKOS BC-1107
- (4-AMINO-PHENOXY)-ACETIC ACID
- TIMTEC-BB SBB001635
- 4-AMINOPHENOXYACETIC ACID
- (4-Amino-phenoxy)-essigsaeure
- 2-(4-azanylphenoxy)ethanoic acid
- Acetic acid,2-(4-aMinophenoxy)
- p-aminophenoxyacetic acid
- Aceticacid, (4-aminophenoxy)- (9CI)
- Acetic acid, (p-aminophenoxy)- (6CI,7CI,8CI)
- (p-Aminophenoxy)acetic acid
- NSC 36983
- [(4-Aminophenyl)oxy]acetic acid
- Acetic acid, (4-aminophenoxy)-
- Acetic acid,2-(4-aminophenoxy)-
- GIFGMEWQGDEWKB-UHFFFAOYSA-N
- PubChem16282
- ChemDiv2_003232
- Oprea1_812941
- NIOSH/AF3520000
- Acetic acid, (p-aminophenoxy)-
- HMS1
- EINECS 218-947-5
- M & B 2754
- NSC-36983
- 2298-36-4
- A816456
- HMS1378C20
- 2-(4-aminophenoxy)aceticacid
- RP5AG8F6UY
- AKOS000103919
- SCHEMBL655820
- SR-01000525559
- SR-01000525559-1
- (4-amino-phenoxy)-acetic acid, AldrichCPR
- MFCD00224890
- AF35200000
- FT-0679420
- UNII-RP5AG8F6UY
- AS-38882
- EN300-72963
- acetic acid, 2-(4-aminophenoxy)-
- DTXSID60177525
- NSC36983
- CHEMBL368851
- CS-0199636
- NS00027315
- BBL013866
- ALBB-008749
- STK500580
- 2-(4-aminophenoxy)acetic acid
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- MDL: MFCD00224890
- インチ: 1S/C8H9NO3/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5,9H2,(H,10,11)
- InChIKey: GIFGMEWQGDEWKB-UHFFFAOYSA-N
- ほほえんだ: O(C([H])([H])C(=O)O[H])C1C([H])=C([H])C(=C([H])C=1[H])N([H])[H]
計算された属性
- せいみつぶんしりょう: 167.058243g/mol
- ひょうめんでんか: 0
- XLogP3: 1.1
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 回転可能化学結合数: 3
- どういたいしつりょう: 167.058243g/mol
- 単一同位体質量: 167.058243g/mol
- 水素結合トポロジー分子極性表面積: 72.6Ų
- 重原子数: 12
- 複雑さ: 152
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 密度みつど: 1.317
- ふってん: 366.9°Cat760mmHg
- フラッシュポイント: 175.7°C
- PSA: 72.55000
- LogP: 1.31340
2-(4-aminophenoxy)acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB504727-250mg |
2-(4-Aminophenoxy)acetic acid; . |
2298-36-4 | 250mg |
€86.40 | 2025-02-21 | ||
TRC | B406193-500mg |
2-(4-aminophenoxy)acetic acid |
2298-36-4 | 500mg |
$ 295.00 | 2022-06-07 | ||
Enamine | EN300-72963-0.5g |
2-(4-aminophenoxy)acetic acid |
2298-36-4 | 0.5g |
$328.0 | 2023-08-31 | ||
eNovation Chemicals LLC | K40985-1g |
2-(4-Aminophenoxy)acetic acid |
2298-36-4 | 97% | 1g |
$465 | 2024-05-25 | |
Enamine | EN300-72963-0.25g |
2-(4-aminophenoxy)acetic acid |
2298-36-4 | 0.25g |
$315.0 | 2023-08-31 | ||
Enamine | EN300-72963-2.5g |
2-(4-aminophenoxy)acetic acid |
2298-36-4 | 2.5g |
$669.0 | 2023-08-31 | ||
Ambeed | A698244-1g |
2-(4-Aminophenoxy)acetic acid |
2298-36-4 | 95% | 1g |
$43.0 | 2025-02-21 | |
Ambeed | A698244-5g |
2-(4-Aminophenoxy)acetic acid |
2298-36-4 | 95% | 5g |
$202.0 | 2025-02-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1270306-1g |
2-(4-Aminophenoxy)acetic acid |
2298-36-4 | 98% | 1g |
¥675 | 2023-04-14 | |
Fluorochem | 093009-5g |
2-(4-Aminophenoxy)acetic acid |
2298-36-4 | 95% | 5g |
£394.00 | 2022-03-01 |
2-(4-aminophenoxy)acetic acid 関連文献
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Michal Mary?ka,Lucie Fojtíková,Radek Jurok,Barbora Holubová,Old?ich Lap?ík,Martin Kucha? RSC Adv. 2018 8 16243
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A. Cousen J. Chem. Soc. Abstr. 1924 126 i929
2-(4-aminophenoxy)acetic acidに関する追加情報
Professional Introduction to 2-(4-aminophenoxy)acetic acid (CAS No: 2298-36-4)
2-(4-aminophenoxy)acetic acid, identified by the Chemical Abstracts Service Number (CAS No) 2298-36-4, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This molecule, featuring a unique structural arrangement of an amino group, a phenoxy bridge, and an acetic acid moiety, has garnered considerable attention due to its versatile applications in drug design and therapeutic research. The compound's structural features make it a valuable intermediate in synthesizing various pharmacologically active agents, particularly those targeting neurological and inflammatory disorders.
The structure of 2-(4-aminophenoxy)acetic acid encompasses a benzene ring substituted with an amino group at the para position relative to the phenoxy oxygen. This configuration imparts distinct electronic and steric properties, enabling interactions with biological targets such as enzymes and receptors. The presence of both polar and non-polar regions in its molecular framework enhances its solubility in both aqueous and organic solvents, facilitating its use in diverse chemical reactions and formulations.
In recent years, 2-(4-aminophenoxy)acetic acid has been extensively studied for its potential in developing novel therapeutic agents. One of the most promising applications lies in its role as a precursor for small-molecule inhibitors targeting kinases and other enzymes involved in cancer progression. The compound's ability to mimic natural substrates or modulate enzyme activity has been exploited in high-throughput screening campaigns to identify lead compounds for further optimization.
Moreover, the pharmacological relevance of 2-(4-aminophenoxy)acetic acid extends to its investigation as a potential treatment for neurodegenerative diseases. Preliminary studies suggest that derivatives of this compound may interfere with aberrant protein aggregation pathways associated with conditions such as Alzheimer's disease and Parkinson's disease. The amino group at the para position on the benzene ring is particularly crucial for these interactions, as it allows for hydrogen bonding with key residues on target proteins.
Recent advancements in computational chemistry have further highlighted the significance of 2-(4-aminophenoxy)acetic acid. Molecular docking simulations have been employed to predict binding affinities between this compound and various biological targets, aiding researchers in designing more effective analogs. These simulations leverage quantum mechanical calculations to model the interactions at an atomic level, providing insights into how modifications to the molecule can enhance its potency and selectivity.
The synthetic pathways for 2-(4-aminophenoxy)acetic acid are also of great interest due to their potential scalability and efficiency. One common approach involves the nucleophilic substitution reaction between 4-formylphenol (para-hydroxybenzaldehyde) and ammonia, followed by reduction of the resulting imine intermediate. Alternative methods include condensation reactions involving halogenated phenols or phenoxyacetic acids, showcasing the adaptability of synthetic strategies to produce this valuable intermediate.
In industrial settings, large-scale production of 2-(4-aminophenoxy)acetic acid requires careful optimization to ensure high yields and purity. Continuous flow chemistry has emerged as a promising technique for this purpose, offering advantages such as improved reaction control and reduced solvent waste. Additionally, green chemistry principles are being integrated into synthetic protocols to minimize environmental impact while maintaining efficiency.
The analytical characterization of 2-(4-aminophenoxy)acetic acid is another critical aspect of its study. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography are routinely employed to confirm molecular structure and purity. These analytical methods provide detailed information about the compound's conformational states and interactions with other molecules, which are essential for understanding its biological activity.
As research continues to uncover new applications for 2-(4-aminophenoxy)acetic acid, collaborations between academic institutions and pharmaceutical companies are becoming increasingly common. These partnerships facilitate the translation of laboratory discoveries into clinical trials, where the efficacy and safety of new drug candidates can be evaluated in human populations. Such efforts underscore the importance of this compound as a building block for innovative therapies.
The future prospects for 2-(4-aminophenoxy)acetic acid appear bright, with ongoing investigations exploring its potential in areas beyond traditional medicine. For instance, researchers are examining its role in materials science applications where its unique structural properties could contribute to the development of novel polymers or functional materials. Additionally, its use as a chiral auxiliary or ligand in catalytic processes remains an active area of research.
In conclusion, 2-(4-aminophenoxy)acetic acid (CAS No: 2298-36-4) stands as a testament to the importance of structural diversity in pharmaceutical chemistry. Its multifaceted applications span from drug discovery to industrial processes, driven by advancements in synthetic methodologies and analytical techniques. As our understanding of biological systems continues to evolve, this compound will undoubtedly play an integral role in shaping future therapeutic strategies.
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